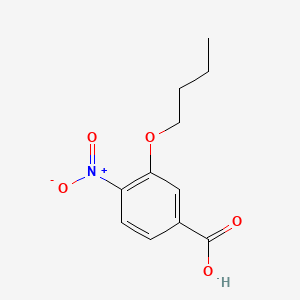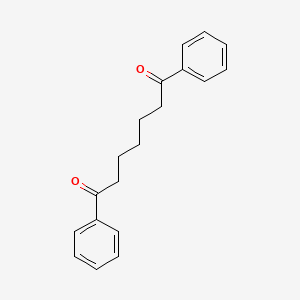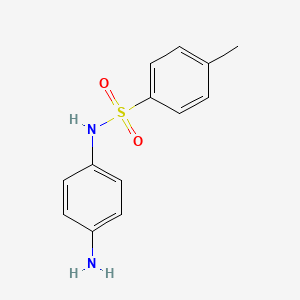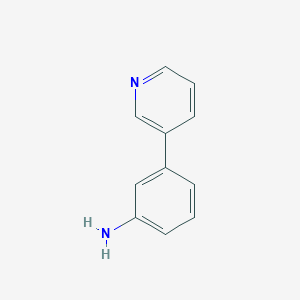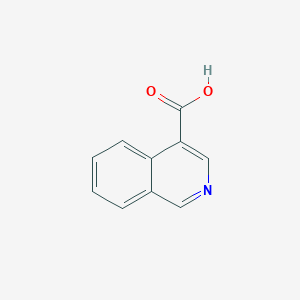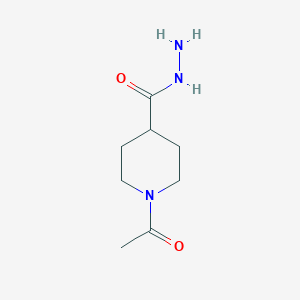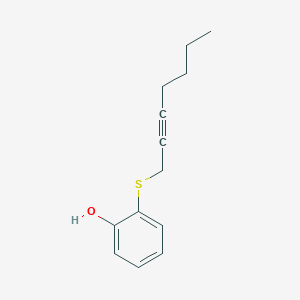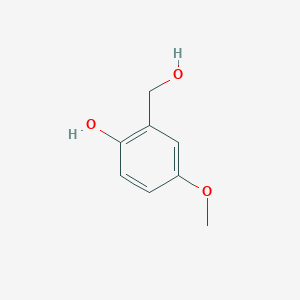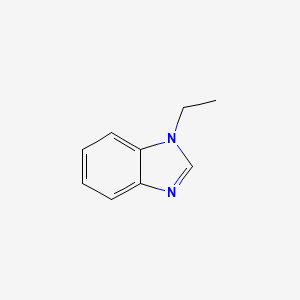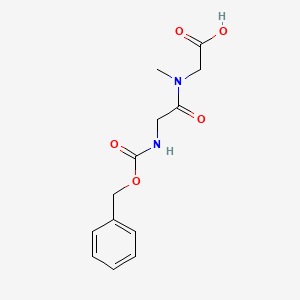
Z-Gly-sar-OH
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular formula of Z-Gly-sar-OH is C13H16N2O5 . It is a dipeptide that comprises an N-methylated peptide bond, which increases its stability against enzymatic degradation .Chemical Reactions Analysis
This compound is utilized for studying PEPT-1-mediated transport . It is also used in the development of high-speed NO2 sensors based on functionalized Single Walled Carbon Nanotubes .Applications De Recherche Scientifique
1. Biological Activity Studies
The dipeptide Z-Gly-sar-OH has been studied for its biological activity. Notably, a study by Abiko et al. (1978) reported on dipeptides like H-Asp(Gly)-OH, which bear resemblance to this compound. They explored the inhibition activity of these dipeptides on PHA-induced lymphocyte transformation, providing insights into the biological activities of these compounds (Abiko et al., 1978).
2. Fragmentation Pathways Analysis
In a 2003 study, Paizs et al. investigated the fragmentation pathways of protonated peptides similar to this compound, such as H-Gly-Gly-Sar-OH. This research, employing computational and experimental techniques, enhances understanding of the factors determining branching ratios in protonated tripeptides, which is crucial for understanding the behavior of this compound at the molecular level (Paizs et al., 2003).
3. Gas Phase IR Spectroscopy
A study by Chakraborty et al. (2012) on peptides capped with benzyloxycarbonyl (Z-) group, such as Z-Pro-Leu-Gly–NH2 and Z-Pro-Leu-Gly–OH, utilized gas phase IR spectroscopy. This research provided valuable insights into the hydrogen-bonding networks in peptides, which can be relevant for understanding the structural behavior of this compound in various environments (Chakraborty et al., 2012).
4. Peptide Stability to Enzymolysis
Research by English and Stammer (1978) explored the enzyme stability of peptides like Z-Gly-Gly-Phe-Phe-Ala · OH. This study provides insights into peptide stabilization against enzymolysis, which is significant for understanding the stability and potential biomedical applications of this compound (English & Stammer, 1978).
5. Functionalization of Carbon Nanotubes
Gorshkova et al. (2021) presented a method for modifying carbon nanotubes using Z-Gly-OH, demonstrating an application in nanotechnology. This study highlights the potential of this compound in the field of materials science, particularly for functionalizing nanostructures (Gorshkova et al., 2021).
6. Photocatalytic Applications
In the field of photocatalysis, studies have explored Z-scheme heterojunctions involving compounds like g-C3N4 and WO3 for applications such as water reduction and pollutant degradation.
Although these studies do not directly mention this compound, they contribute to understanding the broader context of Z-scheme photocatalysts, which could be relevant for exploring potential applications of this compound in environmental and energy-related photocatalysis (Ali et al., 2020).
7. Investigation in Peptide Synthesis
The synthesis of peptides, such as the study by Zech and Voelter (1974), provides a foundation for understanding the chemical synthesis processes that could be applied to this compound. This research is essential for advancing the field of peptide chemistry and exploring new applications of dipeptides (Zech & Voelter, 1974).
Mécanisme D'action
Target of Action
The primary target of Z-Gly-Sar-OH is the peptide transporter PEPT-1 (SLC15A1) . This transporter plays a crucial role in the nutritional supply with amino acids by mediating the intestinal influx of dipeptides and tripeptides generated during food digestion . It is also involved in the uptake of small bioactive peptides and various therapeutics .
Mode of Action
This compound, a dipeptide, interacts with its target, PEPT-1, by being recognized and transported by this peptide transporter . The compound comprises an N-methylated peptide bond that increases stability against enzymatic degradation , which is crucial for its interaction with PEPT-1.
Biochemical Pathways
The uptake and transport of this compound in cells are mediated by PEPT-1 . The PI3K/AKT signaling pathway regulates the absorption of small peptides . Inhibition of this pathway can significantly suppress the expression of PEPT-1, thus impairing the uptake and transport of this compound .
Pharmacokinetics
The pharmacokinetics of this compound is closely related to its interaction with PEPT-1. The compound exhibits favorable sensitivity in positive ion mode due to the protonation of the amino terminus of the dipeptide in acidic conditions . .
Result of Action
The result of this compound’s action is the successful transport of the compound into cells via PEPT-1 . This process is crucial for the overall health and productivity of organisms, as it contributes to the nutritional supply with amino acids .
Action Environment
The action of this compound is influenced by several environmental factors. For instance, the uptake and transport of the compound are significantly higher at 37°C than at 4°C . The optimal pH for transport and uptake is 6.0–6.5 . The presence of certain dipeptides can decrease these properties . Furthermore, the compound’s action can be impaired by inhibitors of the PI3K/AKT signaling pathway .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Cellular Effects
It has been used in studies involving bovine intestinal epithelial cells (BIECs), where it was found that the uptake and transport of Z-Gly-sar-OH were significantly higher at 37°C than at 4°C . The optimal pH for transport and uptake was found to be between 6.0 and 6.5 .
Molecular Mechanism
It is known to be used in proteomics research
Temporal Effects in Laboratory Settings
It has been observed that the uptake and transport of this compound in BIECs are time-dependent .
Transport and Distribution
Propriétés
IUPAC Name |
2-[methyl-[2-(phenylmethoxycarbonylamino)acetyl]amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-15(8-12(17)18)11(16)7-14-13(19)20-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,19)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNSQLCGFBZSRPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293391 | |
| Record name | Z-GLY-SAR-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7801-91-4 | |
| Record name | 7801-91-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89181 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Z-GLY-SAR-OH | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20293391 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


